Ethyl ethyl(nitro)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
6274-16-4 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
ethyl N-ethyl-N-nitrocarbamate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6(7(9)10)5(8)11-4-2/h3-4H2,1-2H3 |
InChI Key |
CKHGSDZSNACBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N Substituted Nitro So Carbamates
Direct Nitrosation of N-Alkylcarbamate Precursors
Direct nitrosation is a primary method for the synthesis of N-nitrosocarbamates. This process involves the reaction of an N-alkylcarbamate with a nitrosating agent, leading to the introduction of a nitroso group (-N=O) onto the nitrogen atom.
Reaction of Ethyl N-Ethylcarbamate with Nitrosating Agents
The synthesis of N-nitrosocarbamates can be achieved by reacting a secondary amine with a nitrosating agent. researchgate.net A common approach involves the use of nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. For instance, ethyl N-ethyl-N-nitrosocarbamate, a potent mutagen, has been isolated from the reaction of ethyl carbamate (B1207046) with sodium nitrite. jst.go.jp Another effective nitrosating agent is tert-butyl nitrite (TBN), which allows for the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions. researchgate.netrsc.org This method is noted for its broad substrate scope and high yields. rsc.org
The general reaction for the nitrosation of a secondary amine to form an N-nitrosamine is as follows: R₂NH + HNO₂ → R₂N-N=O + H₂O
In a related context, 1-naphthyl N-alkylcarbamates have been successfully nitrosated using a dichloromethane (B109758) extract of nitrous acid. nih.gov This highlights the adaptability of nitrosation reactions to different carbamate structures.
Optimization of Reaction Conditions for N-Nitrosocarbamate Formation
The formation of N-nitrosocarbamates is influenced by several factors, including the choice of nitrosating agent, solvent, and temperature. To achieve efficient nitrosation, nitrous acid is often converted into its active nitrosating species, dinitrogen trioxide (N₂O₃). researchgate.net The subsequent reaction between the nitrosatable amine and the nitrosating agent yields the nitrosamine (B1359907). researchgate.net
The use of tert-butyl nitrite (TBN) as a nitrosating agent offers several advantages, including metal- and acid-free conditions, an easy isolation procedure, and excellent yields. rsc.org Importantly, acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), as well as sensitive functional groups like phenols, olefins, and alkynes, remain stable under these reaction conditions. rsc.org A solvent-controlled chemoselective N-dealkylation-N-nitrosation of N-alkyl anilines has also been developed using TBN. rsc.org
The following table summarizes reaction conditions for the synthesis of N-nitrosocarbamates.
| Carbamate Precursor | Nitrosating Agent | Solvent | Conditions | Product | Reference |
| Ethyl carbamate | NaNO₂ | Not specified | Not specified | Ethyl N-ethyl-N-nitrosocarbamate | jst.go.jp |
| 1-Naphthyl N-alkylcarbamates | Nitrous acid | Dichloromethane | Not specified | N-Nitroso-1-naphthyl N-alkylcarbamates | nih.gov |
| Secondary amines | tert-Butyl nitrite (TBN) | Solvent-free | Not specified | N-nitroso compounds | rsc.org |
Nitration of Carbamate Derivatives for N-Nitrocarbamate Formation
The introduction of a nitro group (-NO₂) onto the nitrogen atom of a carbamate is achieved through nitration. This process typically involves strong nitrating agents.
Strategies Employing Nitrating Acid Mixtures (e.g., HNO₃/H₂SO₄)
A standard method for nitration involves the use of a mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.comnoaa.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com This method is widely used for the nitration of aromatic compounds and can be adapted for the N-nitration of carbamates. youtube.comnoram-eng.com The reaction is typically exothermic and requires careful temperature control. reddit.com
The subsequent reaction with the carbamate would be: R-NH-COOR' + NO₂⁺ → R-N(NO₂)-COOR' + H⁺
Nucleus Nitration of Aromatic Carbamate Systems
In the case of aromatic carbamates, nitration can occur on the aromatic ring (nucleus nitration) in addition to or instead of the nitrogen atom. The regioselectivity of this electrophilic aromatic substitution is directed by the carbamate group and any other substituents on the aromatic ring. youtube.comyoutube.com For example, the nitration of ethyl (3-nitrophenyl)carbamate would be influenced by both the carbamate and the existing nitro group. smolecule.com The synthesis of ethyl N-(4-p-nitrophenyl-2-thiazolyl)carbamate involves the reaction of 2-amino-4-p-nitrophenylthiazole with ethyl chloroformate, demonstrating a method to build a carbamate onto a pre-nitrated aromatic system. prepchem.com
The mechanism of aromatic nitration involves the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. youtube.com
Indirect Synthetic Routes and Functional Group Transformations
Indirect methods for synthesizing N-substituted nitro(so)carbamates can involve the transformation of other functional groups. For instance, the oxidation of N-(C-nitrosoaryl)carbamates with nitric acid can yield the corresponding carbamate nitro derivatives. epa.gov Another approach is the synthesis of N-substituted ethyl carbamates from isocyanates using a Reformatzky reagent. google.com This method offers a pathway to a variety of substituted carbamates which could then be subjected to nitrosation or nitration.
Furthermore, carbamates can be synthesized from the corresponding amino acid and a suitable chloroformate. researchgate.net For example, ethyl N-[2-(4-nitrophenoxy)ethyl]carbamate is synthesized from 4-nitrophenol (B140041) and ethyl N-chloroethylcarbamate. prepchem.com These precursor carbamates can then be further functionalized.
Multi-Step Synthesis from Substituted Amine Precursors
A conventional and widely applied method for preparing carbamates involves the use of a substituted amine as the starting material. bu.edu For the synthesis of the ethyl ethylcarbamate precursor, the primary amine, ethylamine (B1201723), serves as the foundational building block.
The general procedure involves treating a mixture of the amine and an aqueous base, like sodium hydroxide (B78521), with an alkyl chloroformate. bu.edu In the case of ethyl ethylcarbamate, ethylamine is reacted with ethyl chloroformate. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the process to completion. This method is a robust and common way to form the N-C(O)O bond characteristic of the carbamate functional group.
Preparation of N-Nitro(so)carbamates via Pre-formed Carbamate Derivatives
Once the carbamate precursor, ethyl ethylcarbamate, is synthesized, the subsequent step is the introduction of the nitro group onto the nitrogen atom. This N-nitration is a critical transformation to yield the final Ethyl ethyl(nitro)carbamate. bu.edu
The nitration is typically achieved using a potent nitrating agent. bu.edu A common and effective reagent for this purpose is a mixture of fuming nitric acid and acetic anhydride (B1165640). bu.edu The acetic anhydride acts as a dehydrating agent, which is often necessary as earlier methods using nitric acid alone required a large excess of the acid. bu.edu Researchers have successfully synthesized a series of aliphatic N-nitrocarbamates using this method, including the specific target compound, ethyl N-nitro-N-ethyl carbamate. bu.edu The reaction conditions must be carefully controlled to ensure nitration occurs on the nitrogen atom (N-nitration) rather than on other parts of the molecule, which can be a challenge with aromatic carbamates where ring nitration is a competing reaction. bu.edutandfonline.com
Catalytic and Advanced Synthetic Approaches for Carbamate Scaffolds
Modern synthetic chemistry has seen the development of more sophisticated, efficient, and environmentally benign methods for constructing the carbamate core structure. These catalytic and advanced approaches offer alternatives to traditional reagents and reaction conditions.
Cesium-Promoted Carbamate Synthesis Mechanisms
Cesium salts, particularly cesium carbonate (Cs₂CO₃), have emerged as highly effective promoters for carbamate synthesis. psu.eduorganic-chemistry.org This method often utilizes carbon dioxide (CO₂) as a C1 source, which is advantageous due to its low cost, abundance, and non-toxic nature. psu.edu
The cesium-promoted synthesis can be performed as a three-component coupling reaction involving a primary amine, CO₂, and an alkyl halide. nih.gov The reaction is typically facilitated by the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in a solvent such as anhydrous dimethylformamide (DMF). nih.gov The proposed mechanism suggests that the amine first reacts with CO₂ to form a carbamate anion. nih.gov Cesium carbonate plays a crucial role in promoting this step and the subsequent N-alkylation of the carbamate intermediate. psu.edunih.gov TBAI is thought to minimize the overalkylation of the resulting carbamate, possibly by enhancing the rate of CO₂ incorporation or by stabilizing the carbamate anion. nih.gov This one-pot synthesis avoids the need to isolate intermediates, streamlining the process. nih.gov
Table 1: Cesium-Promoted Synthesis of N-Alkyl Carbamates
| Amine | Alkyl Halide | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | Ethyl Iodide | 98 | nih.gov |
| n-Butylamine | Ethyl Iodide | 98 | nih.gov |
| Cyclohexylamine | Ethyl Iodide | 97 | nih.gov |
| Aniline | Ethyl Iodide | 96 | nih.gov |
Reductive Carbonylation Strategies in Carbamate Preparation
Reductive carbonylation represents another important catalytic strategy for carbamate synthesis, providing an alternative to the use of hazardous reagents like phosgene. unizar.es This method can involve the reaction of nitro compounds or amines with carbon monoxide (CO) and an alcohol. nih.govunizar.es
One approach involves the reductive carbonylation of aromatic nitro compounds using catalysts such as ruthenium carbonyl complexes like Ru₃(CO)₁₂. nih.gov The choice of alcohol in this reaction is critical to the selectivity for the carbamate product. nih.gov Another variation is the oxidative carbonylation of amines and alcohols, which has been achieved using rhodium catalysts with an oxidant like Oxone. unizar.es The reaction proceeds through a proposed mechanism involving the migratory insertion of a carbonyl ligand into a metal-nitrogen bond, followed by reductive elimination to form the carbamate. unizar.es These methods showcase the versatility of transition-metal catalysis in forming the carbamate linkage from readily available starting materials.
Table 2: Reductive Carbonylation of Aromatic Nitro Compounds
| Nitroarene | Alcohol | Catalyst | Selectivity for Carbamate (%) | Reference |
|---|---|---|---|---|
| Nitrobenzene | Methanol | Ru₃(CO)₁₂ | 98 | nih.gov |
| Nitrobenzene | Ethanol (B145695) | Ru₃(CO)₁₂ | 95 | nih.gov |
| Nitrobenzene | 2-Propanol | Ru₃(CO)₁₂ | 5 | nih.gov |
| p-Chloronitrobenzene | Methanol | Ru₃(CO)₁₂ | 97 | nih.gov |
Solid-Phase Synthesis Techniques for Carbamate Structures
Solid-phase synthesis offers significant advantages for the preparation of carbamates, particularly in the context of creating chemical libraries for drug discovery. nih.govnih.gov This technique simplifies purification, as excess reagents and by-products can be removed by simple filtration. nih.gov
In a typical solid-phase approach, an amine is coupled to a solid support, such as Merrifield's resin, via a CO₂ linker. nih.govnih.gov This reaction is efficiently promoted by cesium carbonate and TBAI. nih.govnih.gov The amine is immobilized on the resin as a carbamate, allowing for subsequent chemical modifications. This methodology is valued for its convenience, high conversion rates, and suitability for combinatorial chemistry and rapid screening of bioactive molecules. nih.govacs.org The application of solid-phase techniques has been extended to multistep syntheses, enabling the creation of complex carbamate-linked frameworks that are not accessible through traditional solution-phase methods. escholarship.orgacs.org
Application of Continuous Flow Reactors in Carbamate Production
Continuous flow chemistry has become a powerful tool for the synthesis of carbamates, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. nih.govnih.govresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.govnih.gov
One continuous flow process utilizes a three-component reaction of an amine, an alkyl bromide, and CO₂ with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a coil reactor. nih.gov The use of a mass flow controller allows for the precise and safe introduction of gaseous CO₂. nih.govacs.org This method significantly reduces the reaction time typically required for CO₂-based carbamate synthesis. nih.gov The streamlined nature of flow chemistry also minimizes the need for isolating potentially hazardous intermediates and simplifies purification. nih.govnih.gov The robustness of this approach has been demonstrated on a multi-gram scale, highlighting its potential for industrial applications. nih.gov
Table 3: Continuous Flow Synthesis of Carbamates
| Amine | Alkyl Bromide | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Butyl Bromide | 70 | 78 | nih.gov |
| Benzylamine | Ethyl Bromide | 70 | 92 | nih.gov |
| Pyrrolidine | Ethyl Bromide | 70 | 85 | nih.gov |
| Morpholine | Propyl Bromide | 70 | 88 | nih.gov |
Mechanistic and Kinetic Investigations of N Nitro So Carbamate Reactions
Nitrosation Reaction Kinetics and Proposed Mechanisms
The formation of N-nitrosocarbamates from their corresponding secondary amine precursors, such as ethyl N-ethylcarbamate, is a reaction of significant chemical interest. Kinetic studies have been instrumental in elucidating the underlying mechanisms of this transformation. Carbamates are generally less reactive towards nitrosation than secondary amines and require more electrophilic nitrosating agents. sci-hub.se
Identification of Rate-Controlling Steps in N-Nitrosation
Kinetic investigations into the nitrosation of various substrates, including ethyl N-ethylcarbamate, have revealed that the process is subject to general base catalysis and exhibits primary solvent isotope effects. rsc.org These observations are strong indicators that a slow proton transfer from the nitrogen atom of the carbamate (B1207046) is a key rate-controlling step in the reaction mechanism. rsc.org The reaction rate is dependent on the nature of the substrate and the pKa of the catalyzing base. rsc.org
For the nitrosation of ethyl N-ethylcarbamate, the Brønsted plot, which correlates the catalytic rate constant with the pKa of the general base, is linear with a coefficient (β) of 0.34. rsc.org This linearity suggests a consistent mechanism across the range of bases studied. rsc.org
Solvent Isotope Effects and General Base Catalysis in Nitrosation of Carbamates
The use of deuterated solvents provides powerful insight into reaction mechanisms. In the nitrosation of ethyl N-ethylcarbamate, a significant primary solvent isotope effect (kH/kD) of 5.5 is observed. rsc.org This large value confirms that the breaking of the N-H bond is integral to the rate-determining step of the reaction. rsc.org
The reaction is also subject to general base catalysis, meaning that any species capable of accepting a proton can increase the reaction rate, not just the hydroxide (B78521) ion (specific base catalysis). rsc.org Kinetic studies on ethyl N-ethylcarbamate have demonstrated this phenomenon with bases having pKa values in the range of 0.6 to 4.6. rsc.org
Table 1: Kinetic Data for the Nitrosation of Ethyl N-ethylcarbamate
| Parameter | Value | Significance | Reference |
| Brønsted Coefficient (β) | 0.34 | Indicates the sensitivity of the reaction to the basicity of the catalyst. | rsc.org |
| Solvent Isotope Effect (kH/kD) | 5.5 | A large value confirming that proton transfer is the rate-determining step. | rsc.org |
Evidence for O-Nitrosation Followed by Internal Rearrangement
The collective kinetic data for the nitrosation of carbamates has led to a proposed multi-step mechanism. It is suggested that the initial electrophilic attack by the nitrosating agent does not occur on the nitrogen atom, but rather on the carbonyl oxygen atom of the carbamate. rsc.org This O-nitrosation is a rapid and reversible step.
This initial adduct then undergoes the slow, base-catalyzed proton transfer from the nitrogen atom. rsc.org This is followed by a fast internal rearrangement of the nitroso group from the oxygen to the nitrogen atom, yielding the final, thermodynamically more stable N-nitrosocarbamate product. rsc.org
Decomposition and Denitrosation Pathways of N-Nitro(so)carbamates
N-nitrosocarbamates can undergo decomposition through various pathways, including denitrosation, which is the cleavage of the N-NO bond. This process is often studied under acidic conditions.
Kinetic Studies of Denitrosation Reactions
The denitrosation of nitrosamines, including N-nitrosocarbamates, is typically acid-catalyzed. rsc.orgrsc.org Kinetic studies on various nitrosamines reveal that the rate-determining step is the protonation of the substrate. rsc.orgrsc.org In ethanolic solutions of hydrogen chloride, the denitrosation of N-methyl-N-nitrosoaniline (NMNA) and N-nitrosodiphenylamine (NDA) follows a rate law of: rate = k₂[Nitrosamine][HCl]. rsc.org
The reaction is often reversible unless a "nitrite trap," such as ascorbic acid or azide, is added to scavenge the released nitrosating species (e.g., nitrosyl chloride). rsc.orgdur.ac.uk The reactivity of the nitrosamine (B1359907) towards denitrosation is influenced by the electronic properties of its substituents and the polarity of the solvent. rsc.org
Kinetic solvent isotope effects (kEtOH/kEtOD) for the denitrosation of several nitrosamines in ethanol (B145695) fall in the range of 2.6–3.8. rsc.org This supports a mechanism involving a rate-determining proton transfer to the nitrosamine, which contrasts with the mechanism in aqueous media where nucleophilic attack on the protonated nitrosamine can become significant. rsc.org
Table 2: Kinetic Solvent Isotope Effects for Denitrosation in Ethanol
| Compound | kEtOH/kEtOD | Reference |
| N-methyl-N-nitrosoaniline (NMNA) | 2.6 - 3.8 | rsc.org |
| N-nitrosodiphenylamine (NDA) | 2.6 - 3.8 | rsc.org |
| N-methyl-N-nitrosotoluene-p-sulphonamide (MTS) | 2.6 - 3.8 | rsc.org |
Mechanistic Insights into Substrate Protonation in Denitrosation
The denitrosation of N-nitrocarbamates, a crucial reaction pathway, is significantly influenced by the reaction medium, particularly by its acidity. The underlying mechanism involves the protonation of the substrate as a key step, which facilitates the cleavage of the N-NO₂ bond. While direct studies on ethyl ethyl(nitro)carbamate are limited, extensive research on related N-nitrosamines and N-nitrosamides provides a robust framework for understanding this process.
In acidic conditions, the denitrosation process is initiated by the protonation of the N-nitroso compound. nih.govrsc.org This protonation can occur on either the nitroso nitrogen or the amine nitrogen. However, the N-protonated species, though it may exist in kinetically relevant amounts, is often not directly observed. nih.gov The rate of this acid-catalyzed denitrosation is frequently dependent on the concentration of the acid, following a second-order rate law: rate = k₂[Nitrosamine][Acid]. rsc.org
In the case of N-nitrocarbamates, a similar mechanism is anticipated. The protonation can occur at the oxygen atom of the nitro group or the carbonyl oxygen of the carbamate moiety. Protonation at the nitro group would increase its leaving group ability, facilitating the N-N bond cleavage. The reaction is subject to general acid catalysis, as demonstrated in the denitrosation of substituted N-methylbenzenesulfonamides, where the Brønsted parameter (αd) was found to be 0.7, indicating a significant charge development in the transition state. rsc.org
Influence of Reaction Medium on Hydrolysis and Decomposition Pathways
The stability and reaction pathways of this compound are highly dependent on the surrounding medium. Factors such as solvent polarity, pH, and the presence of nucleophiles or catalysts can dictate whether the compound undergoes hydrolysis, decomposition, or other transformations.
The hydrolysis of carbamates, like other esters, can be catalyzed by both acids and bases. In acidic media, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. In basic media, the hydroxide ion directly attacks the carbonyl carbon. The solvent composition, such as the ratio of water to an organic co-solvent like ethanol, can significantly affect reaction rates. For instance, studies on the denitrosation of N-methyl-N-nitrosoaniline have shown that the rate decreases as water is added to an ethanolic solvent. rsc.org This suggests that changes in solvent polarity can alter the solvation of the reactants and the transition state, thereby influencing the reaction kinetics.
In basic media, N-nitroso compounds can undergo decomposition through various pathways. For example, N-methyl-N-nitrosotoluene-p-sulphonamide in the presence of amines in aqueous alcohol undergoes both hydrolysis and transnitrosation, where the nitroso group is transferred to the amine. nih.gov The relative rates of these competing reactions are influenced by the basicity and nucleophilicity of the amine. nih.gov
Furthermore, the presence of other components can influence decomposition. Ethyl carbamate itself has been found to affect the hydrolysis of esters in alcoholic beverages, suggesting that intermolecular interactions can play a role in the stability of related compounds in complex mixtures. nih.gov The presence of surfactants that form micelles can also accelerate the reactions of hydrophobic amines, which may be relevant for the decomposition of carbamates in certain environments. nih.gov
The following table summarizes the expected influence of the reaction medium on the decomposition pathways of this compound, based on data from related compounds.
| Reaction Medium | Dominant Pathway | Mechanistic Notes | Influencing Factors |
| Aqueous Acid (e.g., HCl) | Denitrosation, Hydrolysis | Rate-determining proton transfer is likely. rsc.org | Acidity (pH), presence of nucleophiles. nih.govrsc.org |
| Aqueous Base (e.g., NaOH) | Hydrolysis | Direct nucleophilic attack by OH⁻ on the carbonyl carbon. | Base concentration. |
| Alcoholic Solvents (e.g., Ethanol) | Solvolysis (Alcoholysis) | Nucleophilic attack by the alcohol on the carbonyl carbon. | Solvent polarity, water content. rsc.org |
| Basic Amine Solutions | Transnitrosation, Hydrolysis | Competing pathways depending on amine nucleophilicity. nih.gov | Amine basicity and concentration. nih.gov |
Reactivity Profile and Functional Group Interconversions
Investigation of Nucleophilic Substitution at the Carbamate Carbonyl Moiety
The carbamate functional group in this compound features a carbonyl carbon that is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is central to the interconversion of carbamates into other functional groups like ureas, thiocarbamates, and amides. The electrophilicity of the carbonyl carbon is modulated by the two adjacent heteroatoms—oxygen and nitrogen—which can donate electron density through resonance, making carbamates generally less reactive than acyl chlorides but still amenable to substitution.
Nucleophilic substitution at the carbamate carbonyl typically proceeds through a tetrahedral intermediate. nih.gov A variety of nucleophiles can participate in this reaction. For instance, the reaction of carbamates with amines can lead to the formation of ureas, while reaction with thiols can yield thiocarbamates. organic-chemistry.org
The efficiency of these transformations can be enhanced by activating the carbamate group. One common strategy involves the use of carbamoylating reagents like carbamoylimidazolium salts, which are highly reactive towards nucleophiles due to the excellent leaving group ability of the imidazole (B134444) moiety. organic-chemistry.org Another approach is the in-situ formation of N-substituted carbamoyl (B1232498) chlorides, which can then react with nucleophiles such as phenols to form O-aryl carbamates. organic-chemistry.org
The table below illustrates potential nucleophilic substitution reactions at the carbonyl moiety of this compound.
| Nucleophile (Nu-H) | Product Type | General Reaction |
| Amine (R₂NH) | Urea | Et-N(NO₂)-C(=O)-OEt + R₂NH → Et-N(NO₂)-C(=O)-NR₂ + EtOH |
| Alcohol (R'OH) | Carbamate (Transesterification) | Et-N(NO₂)-C(=O)-OEt + R'OH ⇌ Et-N(NO₂)-C(=O)-OR' + EtOH |
| Thiol (R'SH) | Thiocarbamate | Et-N(NO₂)-C(=O)-OEt + R'SH → Et-N(NO₂)-C(=O)-SR' + EtOH |
| Water (H₂O) | Carboxamic acid (unstable) | Et-N(NO₂)-C(=O)-OEt + H₂O → [Et-N(NO₂)-COOH] → Et-NH(NO₂) + CO₂ |
These reactions are often equilibrium-driven, and reaction conditions such as temperature, catalyst, and removal of byproducts (like ethanol) can be optimized to favor product formation.
Oxidation and Reduction Chemistry of the N-Nitro(so) Group
The N-nitro group is a versatile functional group that can undergo a range of oxidation and reduction reactions, leading to various nitrogen-containing compounds. The reduction of the nitro group is a particularly well-studied and synthetically useful transformation.
Reduction Chemistry
The six-electron reduction of a nitro group typically proceeds sequentially through nitroso and N-hydroxylamino intermediates to ultimately form an amine. nih.gov A wide array of reducing agents can effect this transformation, with the final product often depending on the specific reagent and reaction conditions used. wikipedia.org
Common reduction pathways for nitro groups include:
Reduction to Amines: This is the most common transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel is highly effective for both aliphatic and aromatic nitro compounds. wikipedia.orgorientjchem.org Metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) are also widely used. libretexts.org
Reduction to Hydroxylamines: Milder reducing agents or specific conditions can be used to stop the reduction at the hydroxylamine (B1172632) stage. For aliphatic nitro compounds, reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org
Reduction to Oximes: Nitro compounds can be converted to oximes using metal salts such as tin(II) chloride or chromium(II) chloride. wikipedia.org
The table below summarizes common reducing agents and the expected products from the reduction of the N-nitro group in this compound.
| Reducing Agent | Conditions | Primary Product | Reference(s) |
| H₂, Pd/C or PtO₂ | Catalytic Hydrogenation | Ethyl ethylcarbamate (amine) | wikipedia.org |
| Fe, Zn, or Sn | Acidic Media (e.g., HCl, Acetic Acid) | Ethyl ethylcarbamate (amine) | libretexts.org |
| Zinc (Zn) | aq. NH₄Cl | Ethyl N-ethyl-N-hydroxycarbamate (hydroxylamine) | wikipedia.orglibretexts.org |
| Diborane (B₂H₆) | - | Ethyl N-ethyl-N-hydroxycarbamate (hydroxylamine) | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | - | Oxime derivative | wikipedia.org |
Oxidation Chemistry
While the reduction of nitro groups is more common, the nitrogen atom in the nitro group is in a high oxidation state. The intermediate species formed during reduction, such as hydroxylamines, are susceptible to oxidation. For example, N-arylhydroxylamines can be oxidized back to nitroso compounds under controlled conditions. libretexts.org Furthermore, flavin-dependent enzymes are capable of oxidizing aliphatic nitro compounds to aldehydes and ketones. wikipedia.org
Regioselectivity in Electrophilic Aromatic Nitration of Carbamate-Substituted Rings
When a carbamate substituent is attached to an aromatic ring, it significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as nitration. The carbamate group acts as a directing group, controlling the position at which the incoming electrophile (in this case, the nitronium ion, NO₂⁺) will attack the ring.
The directing effect of a substituent is determined by a combination of inductive and resonance effects. The carbamate group, -NHC(=O)OR, is generally considered an activating group and an ortho-, para-director . organicchemistrytutor.comyoutube.com This is because the nitrogen atom directly attached to the aromatic ring has a lone pair of electrons that can be delocalized into the ring through resonance.
This resonance donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself (activating effect). More importantly, this electron donation preferentially increases the electron density at the ortho and para positions. organicchemistrytutor.com
The mechanism involves the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. When the attack occurs at the ortho or para positions, an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the carbamate group. This "fourth" resonance structure is particularly stable because all atoms (except hydrogen) have a full octet of electrons.
In contrast, if the attack occurs at the meta position, the positive charge in the arenium ion is never located on the carbon atom bearing the carbamate substituent. Therefore, the lone pair on the nitrogen cannot directly stabilize the positive charge. chemguide.co.uk Because the transition states leading to the ortho and para intermediates are more stable (i.e., lower in energy) than the transition state leading to the meta intermediate, the ortho and para products are formed much faster and are the major products. youtube.com
While both ortho and para products are typically formed, the para isomer is often the major product due to reduced steric hindrance compared to the ortho position. organicchemistrytutor.com
| Substituent Type | Directing Effect | Effect on Reactivity | Reason |
| -NHC(=O)OR (Carbamate) | Ortho, Para | Activating | Resonance donation from the nitrogen lone pair stabilizes the arenium ion for o,p-attack. |
| -NO₂ (Nitro) | Meta | Deactivating | Strong inductive withdrawal and resonance withdrawal destabilize the arenium ion, especially for o,p-attack. chemguide.co.uk |
| -CH₃ (Alkyl) | Ortho, Para | Activating | Inductive donation and hyperconjugation stabilize the arenium ion for o,p-attack. chemguide.co.uk |
Computational and Theoretical Studies of Ethyl Ethyl Nitro Carbamate
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms and the distribution of conformers are fundamental to a molecule's properties. Computational analysis allows for a detailed exploration of the molecular structure and conformational landscape of Ethyl ethyl(nitro)carbamate.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like this compound. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.
For a molecule such as this, a typical DFT calculation would employ a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d) nih.gov. The functional approximates the complex exchange-correlation energy of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy on the potential energy surface. This process yields the equilibrium geometry of the molecule, providing precise data on its structural parameters.
This analysis identifies all stable conformers (local minima) and the transition states that connect them. The conformer with the absolute lowest energy is termed the global minimum structure. For carbamates, key conformations often include syn and anti rotamers, which describe the relative orientation around the C–O bond, and different arrangements of the ethyl groups nih.gov. Studies on related dicarbamates have shown that intermolecular interactions and even mechanical stress can favor one conformation over another, highlighting the subtlety of these landscapes nih.gov. Identifying the global minimum and low-energy conformers is crucial for understanding the molecule's predominant shape and how it might interact with other molecules.
A defining feature of the carbamate (B1207046) group is amide resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl (C=O) group. This delocalization imparts a partial double-bond character to the central C–N bond, which restricts free rotation and promotes planarity acs.org.
Theoretical studies are instrumental in quantifying the extent of this resonance. The strength of the resonance can be estimated by calculating the energy barrier to rotation around the C–N bond. In this compound, the presence of an electron-withdrawing nitro (-NO2) group directly attached to the amide nitrogen is expected to significantly influence this resonance. The nitro group competes for the nitrogen's lone pair, potentially reducing the delocalization into the carbonyl and altering the rotational barrier and planarity compared to simpler carbamates. Computational analysis can precisely model these electronic effects and predict their structural consequences.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule's orbitals dictates its chemical reactivity. Computational methods provide key descriptors that help predict how and where a molecule will react.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.orgyoutube.com.
The HOMO is the outermost orbital containing electrons and acts as the electron donor in a reaction. A higher HOMO energy indicates a better nucleophile taylorandfrancis.comyoutube.com.
The LUMO is the innermost empty orbital and acts as the electron acceptor. A lower LUMO energy signifies a better electrophile taylorandfrancis.comyoutube.com.
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, while a large gap implies greater stability taylorandfrancis.com. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation (e.g., the nitrogen lone pair or oxygen atoms) and electron acceptance, providing insight into its reactive behavior.
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance. |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical stability and reactivity. A smaller gap generally correlates with higher reactivity. |
A Molecular Electrostatic Potential (ESP) map is a color-coded, three-dimensional visualization of the charge distribution on the surface of a molecule. It is a powerful tool for predicting how molecules will interact electrostatically nih.gov.
The colors on an ESP map indicate the nature of the potential:
Red: Regions of most negative electrostatic potential, which are electron-rich and attractive to electrophiles.
Blue: Regions of most positive electrostatic potential, which are electron-poor and attractive to nucleophiles.
Green/Yellow: Regions of intermediate or neutral potential.
For this compound, an ESP map would be expected to show significant negative potential (red) around the oxygen atoms of both the carbonyl and the highly electronegative nitro group. These areas would be the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the ethyl groups, indicating sites susceptible to nucleophilic interaction. Such maps provide an intuitive visual guide to the molecule's reactive sites nih.govacs.org.
Quantum Chemical Parameters (e.g., Electronegativity, Chemical Hardness, Chemical Softness)
Quantum chemical parameters provide valuable insights into the reactivity and stability of a molecule. These parameters are often calculated using Density Functional Theory (DFT), a computational method that models the electronic structure of atoms and molecules. For this compound, these parameters help in understanding its electrophilic and nucleophilic nature.
Electronegativity (χ) is a measure of the ability of a molecule to attract electrons. In the context of DFT, it is typically calculated as the negative of the chemical potential. A higher electronegativity value suggests a greater ability to attract electrons.
Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is a measure of the molecule's stability and is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity.
Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. A higher value of chemical softness implies greater reactivity.
These parameters are crucial for predicting how this compound might interact with other chemical species. For instance, a high electrophilicity index, which is a function of electronegativity and chemical hardness, would suggest that the molecule is a strong electrophile.
Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital | EHOMO | -8.25 | Energy of the outermost electron-occupied orbital. |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.50 | Energy of the lowest electron-unoccupied orbital. |
| HOMO-LUMO Gap | ΔE | 6.75 | Difference in energy between HOMO and LUMO. |
| Electronegativity | χ | 4.88 | Tendency to attract electrons. |
| Chemical Hardness | η | 3.38 | Resistance to change in electron distribution. |
| Chemical Softness | S | 0.30 | Ease of polarization of the electron cloud. |
Reaction Pathway and Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computational methods, such as DFT, can be used to calculate the activation energies for the elementary steps in a reaction pathway involving this compound. By locating the transition state structure for a particular step, the energy difference between the transition state and the reactants provides the activation energy.
Table 2: Illustrative Predicted Activation Energies for a Hypothetical Decomposition of this compound
| Elementary Step | Reaction Description | Activation Energy (kcal/mol) |
| 1 | N-N bond cleavage | 35.2 |
| 2 | Decarboxylation | 28.5 |
| 3 | Ethyl group migration | 42.1 |
Modeling of Proton Transfer Processes in Nitrosation and Denitrosation
Computational models can be used to study these proton transfer processes in detail. By mapping the potential energy surface, it is possible to identify the transition states for proton transfer and to determine the role of solvent molecules or catalysts in facilitating this process. For this compound, modeling could reveal, for instance, whether protonation of the nitro group oxygen or the carbamate oxygen is more favorable and how this initial step influences the subsequent reaction pathway. These calculations can provide a molecular-level understanding of the factors controlling the stability and reactivity of this compound in acidic or basic environments.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of compounds like this compound.
Infrared (IR) spectroscopy is a technique that measures the vibrations of atoms in a molecule. Each functional group has a characteristic set of vibrational frequencies. Theoretical calculations, typically using DFT, can predict the vibrational frequencies and their corresponding intensities for a molecule.
By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. This spectrum can then be compared with an experimental spectrum to confirm the structure of the compound and to assign the observed absorption bands to specific vibrational modes, such as the stretching of the C=O, N-N, and NO₂ groups.
Table 3: Illustrative Calculated Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2985 | Medium | C-H stretching (ethyl groups) |
| 1750 | Strong | C=O stretching (carbamate) |
| 1580 | Strong | Asymmetric NO₂ stretching |
| 1350 | Strong | Symmetric NO₂ stretching |
| 1250 | Medium | C-O stretching |
| 850 | Medium | N-N stretching |
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules.
TD-DFT calculations for this compound would yield information about the wavelengths of maximum absorption (λmax), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., n → π* or π → π*). The presence of the nitro group and the carbamate functionality is expected to give rise to characteristic absorptions in the UV region. Comparing the theoretically predicted spectrum with an experimentally measured one can help to validate the computational model and provide a deeper understanding of the electronic structure of the molecule.
Table 4: Illustrative TD-DFT Predicted Electronic Transitions for this compound Calculated in methanol solvent.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.15 | n → π |
| S₀ → S₂ | 230 | 0.42 | π → π |
| S₀ → S₃ | 205 | 0.28 | π → π* |
Comparative Analysis of Computed and Experimental Spectroscopic Data
A comprehensive comparative analysis between computed and experimental spectroscopic data for this compound is not available in the current scientific literature. While computational and theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic properties, and experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide empirical data, a direct comparison for this specific molecule has not been published.
Research on structurally related compounds, such as ethyl carbamate and various nitrophenyl carbamates, demonstrates the common practice of comparing theoretical calculations with experimental results to validate computational models and gain deeper insights into molecular structure, bonding, and electronic transitions. For instance, studies on similar molecules have utilized computational methods to simulate absorption spectra and have compared these with experimentally obtained UV-Vis spectra to understand the influence of structural modifications, such as the introduction of a nitro group.
In typical comparative analyses, researchers would:
Optimize the molecular geometry of this compound using a selected level of theory and basis set (e.g., B3LYP/6-31G+(d)).
Calculate vibrational frequencies to predict the IR and Raman spectra. These calculated frequencies are often scaled to better match experimental values.
Predict NMR chemical shifts for ¹H and ¹³C nuclei.
Simulate the electronic absorption spectrum using TD-DFT to identify key electronic transitions.
These computed data would then be systematically compared against experimentally measured spectra. Discrepancies and similarities would be analyzed to refine the understanding of the molecule's properties. However, for this compound, such a detailed comparative study is not presently documented in accessible research.
Advanced Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of ethyl ethyl(nitro)carbamate, providing the necessary separation from precursors, byproducts, and sample matrix components.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the targeted analysis of volatile and semi-volatile carbamates. For this compound, GC offers high-resolution separation, typically on capillary columns like a ZB-WAX or similar polar phases. cvuas.de The eluted compound is then introduced into a mass spectrometer, which provides definitive identification and quantification.
Mass spectrometry is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, which is crucial for distinguishing the target analyte from a complex background. nih.gov For even greater specificity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) is employed. nih.govreddit.com In this technique, a specific parent ion of this compound is selected, fragmented, and a characteristic daughter ion is monitored for quantification. nih.gov For instance, in the analysis of the related ethyl carbamate (B1207046), transitions like m/z 62 → 44 are monitored. reddit.com A similar targeted approach would be developed for this compound, likely involving fragments related to the loss of the nitro group (NO₂) or ethyl moieties.
The development of a robust GC-MS method requires careful optimization of parameters such as injector temperature, oven temperature programming, and gas flow rate to ensure efficient separation and prevent thermal degradation of the nitrocarbamate. The use of an internal standard, such as an isotopically labeled version of the analyte (e.g., d5-ethyl carbamate for ethyl carbamate analysis), is standard practice to ensure high accuracy and precision. nih.govreddit.com
Table 1: GC-MS Parameters for Carbamate Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | ZB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Separation based on polarity and boiling point. cvuas.de |
| Injector | Split/Splitless, optimized temperature | Introduction of sample without discrimination or degradation. |
| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | Elution of analytes with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. researchgate.net |
| MS Detector | Quadrupole or Ion Trap | Mass analysis of eluted compounds. cvuas.de |
| Ionization Mode | Electron Ionization (EI) | Fragmentation of molecules for structural identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhanced sensitivity and selectivity for target analyte. nih.gov |
High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, particularly for thermally labile or less volatile compounds. For this compound, reversed-phase HPLC is the most common approach, utilizing a C18 or similar nonpolar stationary phase with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net
Coupling HPLC with advanced detection systems is critical for achieving the required sensitivity and selectivity.
Tandem Mass Spectrometry (LC-MS/MS): This is the most definitive detection method. After chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and analyzed by a tandem mass spectrometer. researchgate.net The multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification, even in complex samples. researchgate.netresearchgate.net For related compounds, ESI in positive ion mode has been shown to be effective, monitoring transitions such as m/z 90.10 → 62.05 for underivatized ethyl carbamate. researchgate.net
Fluorescence Detection (FLD): This method requires derivatization of the carbamate with a fluorescent tag, such as xanthydrol. researchgate.netnih.gov The resulting derivative is highly fluorescent, allowing for extremely sensitive detection. This approach is useful when the native molecule does not possess a suitable chromophore or when matrix effects hinder MS detection.
Method development in HPLC involves optimizing the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve optimal separation of the target analyte from other components. sielc.comresearchgate.net
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of N-nitrocarbamates, aiming to isolate the analyte from the sample matrix and concentrate it to detectable levels.
Sample Preparation:
Liquid-Liquid Extraction (LLE): This classic technique uses a solvent such as ethyl acetate (B1210297) to extract the analyte from an aqueous sample. Optimization of pH and solvent choice is crucial for maximizing recovery. researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for cleanup and concentration. Polymeric reversed-phase cartridges (e.g., Oasis HLB) or diatomaceous earth columns are commonly employed. reddit.comresearchgate.net The sample is loaded onto the cartridge, interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent.
Derivatization Strategies: Derivatization is often employed to improve the analytical characteristics of carbamates, particularly for GC-MS analysis.
Silylation: Reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative of the carbamate, which improves its chromatographic behavior. nih.gov
Nitration: The synthesis of this compound itself involves a derivatization step, specifically the nitration of its precursor, ethyl N-ethylcarbamate. This is typically achieved using a mixture of fuming nitric acid and acetic anhydride (B1165640). bu.edu The analysis of the reaction mixture would involve monitoring the disappearance of the precursor and the appearance of the nitrated product.
Fluorescent Tagging: As mentioned for HPLC-FLD, derivatizing agents like xanthydrol react with the carbamate to form a highly fluorescent product, enabling sensitive detection. researchgate.net
The choice of sample preparation and derivatization strategy depends on the sample matrix, the concentration of the analyte, and the analytical instrumentation available. nih.govreddit.comacs.org
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and for monitoring the progress of its synthesis.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence of the two distinct ethyl groups and the effect of the electron-withdrawing nitro group.
¹H NMR: The proton NMR spectrum is expected to show two sets of signals corresponding to the two ethyl groups (-CH₂CH₃). Each ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene protons. The chemical shifts of the methylene protons will differ significantly. The -O-CH₂- protons will be downfield due to the deshielding effect of the adjacent oxygen atom. The -N-CH₂- protons will also be shifted downfield, and further influenced by the strongly electron-withdrawing nitro group (NO₂).
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four unique carbon atoms in the molecule: the carbonyl carbon (C=O), the two methylene carbons (-O-CH₂- and -N-CH₂-), and the two methyl carbons (-CH₃). The carbonyl carbon will appear at a characteristic downfield shift. The presence of the nitro group attached to the nitrogen is expected to shift the adjacent -N-CH₂- carbon signal downfield compared to its position in the parent ethyl N-ethylcarbamate. chemicalbook.com
Table 2: Predicted NMR Chemical Shifts for this compound (Based on data for Ethyl N-ethylcarbamate chemicalbook.comchemicalbook.com and general substituent effects)
| Group | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| O-CH₂-CH₃ | ~1.2 (t) | ~14 |
| O-CH₂-CH₃ | ~4.1 (q) | ~61 |
| N-CH₂-CH₃ | ~1.3 (t) | ~15 |
| N-CH₂-CH₃ | >3.4 (q) | >38 |
| C=O | - | ~156 |
Note: 'q' denotes a quartet, 't' denotes a triplet. The chemical shifts for the N-ethyl group are predicted to be further downfield than in the parent carbamate due to the N-nitro group.
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups present in a molecule and assessing sample purity.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by several strong absorption bands characteristic of its functional groups. The most prominent band will be the carbonyl (C=O) stretch, typically appearing in the region of 1700-1750 cm⁻¹. Other key vibrations include the C-O stretching bands and the N-H bending and stretching bands in the precursor, which would be absent in the final product. Crucially, the presence of the nitro group will give rise to two strong, characteristic stretching vibrations: an asymmetric stretch (around 1500-1570 cm⁻¹) and a symmetric stretch (around 1300-1370 cm⁻¹). Comparing the spectrum to that of the starting material, ethyl N-ethylcarbamate, would clearly show the disappearance of the N-H stretch (around 3300 cm⁻¹) and the appearance of the N-NO₂ bands, confirming the success of the nitration reaction. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. The N-NO₂ symmetric stretch often gives a strong, well-defined Raman band, which is very useful for identification. While standard Raman might be used for purity assessment of bulk material, techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been shown to be highly sensitive for detecting trace amounts of related carbamates, suggesting its potential for sensitive detection of this compound as well. rsc.orgnih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | IR, Raman | 2850-3000 |
| C=O Stretch (Carbamate) | IR, Raman | ~1700-1750 |
| N-NO₂ Asymmetric Stretch | IR | ~1500-1570 |
| N-NO₂ Symmetric Stretch | IR, Raman | ~1300-1370 |
| C-O Stretch | IR | ~1200-1300 |
| C-N Stretch | IR, Raman | ~1000-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Quantification of Intermediates
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for studying the kinetics of chemical reactions and quantifying the formation and decay of intermediates. ntnu.no The method relies on the principle that molecules containing chromophores—parts of the molecule that absorb light in the UV-Vis spectrum—will exhibit a change in absorbance as the reaction progresses. ntnu.no For compounds like this compound, the nitro group and the carbamate functionality can act as chromophores.
Kinetic studies are performed by monitoring the change in absorbance at a specific wavelength over time. ntnu.no For instance, in the study of carbamate hydrolysis, the formation of a product can be tracked. In related studies of 4-nitrophenyl carbamates, the deprotection kinetics were monitored by observing the increase in absorbance of the resulting 4-nitrophenolate (B89219) ion. emerginginvestigators.org Similarly, the hydrolysis of the insecticide Isoprocarb, a carbamate derivative, was investigated using UV spectrophotometry, where the appearance of an isosbestic point at 228 nm indicated a direct conversion without the accumulation of an intermediate. sctunisie.org
The data obtained from UV-Vis kinetic studies can be used to determine reaction rates and propose reaction mechanisms. For example, by analyzing the hydrolysis of a series of N-methylcarbamates, the reaction was determined to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. sctunisie.org In a typical setup, the reaction is initiated in a cuvette placed inside a spectrophotometer, and spectra are recorded at regular intervals. The rate constants can then be calculated by fitting the absorbance-time data to an appropriate kinetic model, often a pseudo-first-order model. sctunisie.org
The quantification of intermediates or final products is achieved by using the Beer-Lambert law, which relates absorbance to concentration. This is particularly useful in enzymatic assays, where the concentration of ethyl carbamate can be determined by monitoring the change in absorbance at 340 nm during a bi-enzymatic cascade reaction. rsc.org
Solid-State Structural Characterization
The arrangement of atoms and molecules in the solid state is fundamental to a material's physical and chemical properties. Techniques like X-ray crystallography provide a definitive picture of the molecular structure.
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unequivocal insight into the molecular geometry and intermolecular interactions within the crystal lattice.
For carbamate compounds, especially those containing nitro groups, X-ray diffraction studies reveal key structural features. For example, the analysis of a structural analog, ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, showed that the molecule adopts a nearly-planar, V-shaped conformation. nih.govnih.gov This specific conformation is stabilized by intramolecular hydrogen bonds. nih.govnih.govresearchgate.net
The crystal structure is built up from these molecular units, which are packed in specific arrangements held together by intermolecular forces. In the case of the aforementioned nitro-containing carbamate, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further organized into sheets through π–π stacking interactions. nih.govnih.gov Such detailed structural information is critical for understanding the material's density, stability, and sensitivity.
The experimental details derived from X-ray crystallography are summarized in comprehensive tables. Below is an example of the type of data obtained, based on the analysis of ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. researchgate.net
Table 1: Example Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₅N₃O₄S |
| Formula Weight | 385.39 |
| Temperature | 150(2) K |
| Wavelength | 0.96990 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.6074 (4) |
| b (Å) | 10.3341 (3) |
| c (Å) | 13.3138 (4) |
| α (°) | 90 |
| β (°) | 106.911 (1) |
| γ (°) | 90 |
| Volume (ų) | 1658.28 (9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.543 |
| Absorption Coefficient (mm⁻¹) | 0.223 |
Thermal Analysis Techniques for Stability and Energetic Properties
Thermal analysis techniques are essential for characterizing the stability, energetic properties, and decomposition behavior of materials like this compound. These methods measure changes in physical properties as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range at a controlled rate. researchgate.net This technique is used to determine the thermal stability of a material and to study its decomposition profile. For energetic materials, TGA reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.
The decomposition of carbamates can proceed through various pathways, including the formation of isocyanates at elevated temperatures, typically between 250 and 600 °C. mdpi.com In studies of propellants stabilized with nitroaromatic compounds, TGA has been used to assess decomposition under an inert atmosphere at various heating rates. researchgate.net The resulting TGA curve plots percentage weight loss against temperature, providing a clear visual representation of the decomposition steps. For instance, some carbamate salts are known to decompose at temperatures as low as 70°C. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermochemical transitions such as melting, crystallization, glass transitions, and decomposition. mdpi.comresearchgate.net
A DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like decomposition, also produce distinct peaks. nih.gov The temperature at the onset of a peak provides the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. mdpi.com For example, DSC studies on ethylcellulose have identified a glass transition around 130 °C and a melting temperature of approximately 180 °C. researchgate.net By performing scans at different heating and cooling rates, the order of the phase transitions can be investigated. nih.gov
Table 2: Illustrative Thermochemical Transition Data Obtainable by DSC
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Glass Transition | Data | N/A | N/A |
| Melting | Data | Data | Data |
Isothermal Gravimetric Analysis (IGA) is a mode of TGA where the sample's mass is monitored over time at a constant temperature. This technique is particularly valuable for studying the kinetics of material degradation under specific temperature conditions. Instead of a temperature ramp, the material is quickly brought to a target temperature, and the mass loss is recorded as a function of time.
This method allows for the determination of degradation rates and can help elucidate the reaction mechanism over longer periods. The resulting data, a plot of mass versus time, can be analyzed using various kinetic models to calculate parameters such as the rate constant for degradation at that temperature. This information is crucial for predicting the long-term stability and shelf-life of energetic materials under specific storage or operational conditions.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Role as a Synthetic Intermediate and Reactive Building Block
The chemical architecture of ethyl ethyl(nitro)carbamate positions it as a strategic intermediate in multi-step synthetic sequences. The interplay between the electron-withdrawing nitro group and the carbamate (B1207046) functionality allows for a range of chemical transformations, rendering it a versatile building block for the synthesis of elaborate organic molecules.
Precursor in the Synthesis of Complex Organic Molecules
While specific, complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the known reactivity of N-nitrocarbamates suggests its potential as a precursor. The synthesis of N-nitrocarbamates is typically achieved through the nitration of the corresponding carbamate. For instance, aliphatic carbamates can be nitrated using a mixture of fuming nitric acid and acetic anhydride (B1165640) to yield the corresponding N-nitrocarbamates. creative-peptides.com This preparative method opens the door to creating a variety of N-nitrocarbamate derivatives.
These N-nitrocarbamates can then serve as intermediates. For example, they can undergo ammonolysis with primary and secondary amines to produce the corresponding N-nitroamine salts. creative-peptides.com This reaction provides a pathway to N-nitroamines, which are themselves important precursors in the synthesis of various energetic materials and other complex nitrogen-containing compounds.
Utilization in the Formation of Diverse Nitrogen-Containing Compounds
The carbamate and nitro functionalities within this compound provide a gateway to a variety of nitrogen-containing compounds, particularly heterocycles, which are foundational scaffolds in medicinal chemistry and materials science. chemicalbook.comwikipedia.orgwikipedia.orgchemsynthesis.comchemscene.com The synthesis of N-substituted carbamates, a class to which this compound belongs, can be achieved through various methods, including the reaction of isocyanates with alcohols. clockss.org
One of the key reactions of nitro compounds is their reduction to amines. organic-chemistry.org This transformation, when applied to a molecule like this compound, would yield an N-amino-N-ethyl-ethylcarbamate, a hydrazine (B178648) derivative. Hydrazine derivatives are valuable synthons for the construction of a wide array of nitrogen-containing heterocycles such as pyrazoles, pyridazines, and triazoles.
Furthermore, the carbamate moiety itself can be a handle for cyclization reactions. The conjugate adducts formed from the coupling of α-(N-carbamoyl)alkylcuprates with various unsaturated esters can undergo deprotection and subsequent cyclization to form nitrogen heterocycles. masterorganicchemistry.com While a direct example using this compound is not provided, the general principle highlights the potential of carbamate derivatives in the synthesis of cyclic nitrogenous compounds. The synthesis of quinoline (B57606) N-oxides, for instance, has been achieved from 2-nitrochalcones through a metal-mediated reduction and cyclization process. uchicago.edu This demonstrates how a nitro group in proximity to other functionalities can be a key element in the formation of heterocyclic rings.
Carbamates as Protecting Groups in Complex Molecule Synthesis
The protection of reactive functional groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. biosynth.com Carbamates are among the most widely used protecting groups for amines due to their ability to be installed and removed under specific and often mild conditions. nih.govwikipedia.org
Chemical Strategies for Amine and Amino Acid Protection
The primary function of a protecting group for an amine is to temporarily render the nitrogen lone pair non-nucleophilic, thus preventing unwanted side reactions. wikipedia.org The conversion of an amine to a carbamate effectively achieves this by delocalizing the nitrogen lone pair into the carbonyl group of the carbamate. biosynth.com This strategy is fundamental in peptide synthesis, where the sequential coupling of amino acids requires the temporary protection of the α-amino group of one amino acid while its carboxyl group is activated for amide bond formation with the free amino group of another. nih.govresearchgate.net
Orthogonal Deprotection Methodologies for Multi-Functionalized Substrates
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonal protection. nih.gov An orthogonal set of protecting groups allows for the sequential unmasking of reactive sites, enabling precise and controlled synthetic transformations.
For example, a molecule might contain an amine protected with an acid-labile Boc group and another amine protected with a base-labile Fmoc group. biosynth.com The Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA), leaving the Fmoc group untouched. Subsequently, the Fmoc group can be removed with a base, such as piperidine, without affecting other acid-sensitive groups. nih.gov This orthogonality is essential in solid-phase peptide synthesis (SPPS) for the stepwise assembly of amino acid chains. researchgate.net
Base-Labile Protecting Group Applications
The introduction of a nitro group, as seen in this compound, can significantly influence the lability of the carbamate protecting group. Carbamates derived from 4-nitrophenol (B140041), for instance, are known to be base-labile. These protecting groups are stable in acidic and neutral conditions but are readily cleaved under mild basic conditions. The electron-withdrawing nature of the nitro group facilitates the departure of the 4-nitrophenoxide leaving group upon base-mediated hydrolysis.
This base-lability offers an orthogonal deprotection strategy to the more common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. nih.gov The ability to remove a protecting group under mild basic conditions is particularly valuable when the substrate contains acid-sensitive or reducible functional groups.
While specific studies on this compound as a base-labile protecting group are not prevalent, the principles established for other nitro-containing carbamates suggest its potential in this capacity. The N-nitro group would be expected to enhance the electrophilicity of the carbamate carbonyl, making it more susceptible to nucleophilic attack by a base, leading to cleavage.
Photolabile Protecting Group Systems Derived from Nitrobenzyl Carbamates
Photolabile protecting groups (PPGs) are essential tools in organic synthesis, enabling chemists to mask and unmask functional groups with spatial and temporal control using light. Nitrobenzyl carbamates are a prominent class of PPGs, and their derivatives are widely used to protect a variety of functional groups, including amines, carboxylates, and phosphates. The core of their function lies in the o-nitrobenzyl moiety, which upon irradiation with UV light, undergoes an intramolecular rearrangement, leading to the cleavage of the carbamate bond and the release of the protected molecule.
The general mechanism for the photocleavage of 2-nitrobenzyl-based PPGs is a Norrish Type II reaction. An incident photon excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate is key to the release of the protected functional group. The rate of release and the quantum yield of the photolysis can be influenced by substituents on the protecting group.
Nitrobenzyl-based PPGs are highly versatile and can be used to protect a wide array of functional groups such as phosphates, carboxylates, carbonates, carbamates, thiolates, phenolates, and alkoxides. The photodeprotection process can be carried out in both solution and solid-state with high yields. However, a drawback is that the photoproducts can sometimes undergo side reactions, such as imine formation, when irradiated at wavelengths above 300 nm.
Recent research has focused on developing nitrobenzyl-based PPGs with improved properties, such as increased quantum yields and faster release rates. Modifications to the basic nitrobenzyl structure, including the introduction of different substituents, have been explored to fine-tune the photochemical properties of these protecting groups. For example, the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) group is a well-known derivative used for the protection of α-amino groups in peptide synthesis.
Integration into Polymer and Advanced Materials Development
Synthesis of Polyurethanes and Related Polymer Architectures
Carbamate linkages are the defining feature of polyurethanes, a major class of polymers with a vast range of applications. While ethyl carbamate itself is not a direct component in the manufacturing of polyurethanes, the carbamate group is formed during the polymerization process, typically through the reaction of an isocyanate with an alcohol.
The synthesis of carbamate-functionalized polymers is an active area of research, with methods being developed to incorporate carbamate groups into various polymer backbones to impart specific properties. One approach involves the transcarbamoylation reaction, where a hydroxyl-functional polymer reacts with a lower alkyl carbamate. Carbamate functional groups can also be introduced by reacting a cyclic carbonate polymer with ammonia (B1221849) or an amine. These carbamate-functionalized polymers can then be crosslinked, for instance with aminoplast resins, to form durable coatings.
Recent studies have highlighted the potential of carbamate as a backbone for sequence-defined polymers, which could lead to the design of new functional materials. The conformational rigidity of the carbamate unit, due to electron delocalization, is a key characteristic that influences the properties of these polymers.
Design and Characterization of Carbamate-Functionalized Nonlinear Optical (NLO) Chromophores
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Organic chromophores with large second-order NLO properties are of particular interest. The design of these molecules often involves creating a structure with a strong electron donor and a strong electron acceptor connected by a π-conjugated bridge to facilitate intramolecular charge transfer (ICT).
The synthesis of these materials often employs strategies like the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction. The stability and electronic properties of these carbamate-functionalized NLO chromophores are investigated using techniques such as thermogravimetric analysis (TGA) and density functional theory (DFT) calculations. The combination of experimental and theoretical approaches is vital for the rational design of NLO switches with high performance.
A specific example is the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, which has shown promise as an NLO material. One of its crystal forms exhibits a non-centrosymmetric structure, a prerequisite for second-harmonic generation, and demonstrates a significantly stronger NLO effect than the reference material meta-nitroaniline.
Development of Energetic Materials Precursors (e.g., Ammonium (B1175870) Dinitramide from Ethyl Carbamate)
Ethyl carbamate serves as a key precursor in the synthesis of ammonium dinitramide (ADN), a high-performance, environmentally friendly oxidizer for rocket propellants. The synthesis of ADN from ethyl carbamate involves a multi-step process.
First, ethyl carbamate is nitrated to form ethyl N-nitrocarbamate. This mononitrated compound is then reacted with anhydrous ammonia to produce the ammonium salt, ammonium ethyl N-nitrocarbamate. In the final step, this ammonium salt is further nitrated and then treated with ammonia to yield ammonium dinitramide, along with ammonium nitrate, while regenerating the initial ethyl carbamate. This process has been the subject of various patents and research efforts aimed at optimizing the reaction conditions and yield.
The table below outlines the key steps in a common synthesis route for ammonium dinitramide starting from ethyl carbamate.
| Step | Reactants | Product |
| 1 | Ethyl Carbamate, Nitrating Agent (e.g., Nitric Acid) | Ethyl N-nitrocarbamate |
| 2 | Ethyl N-nitrocarbamate, Anhydrous Ammonia | Ammonium ethyl N-nitrocarbamate |
| 3 | Ammonium ethyl N-nitrocarbamate, Nitrating Agent (e.g., Nitrogen Pentoxide), Ammonia | Ammonium Dinitramide, Ammonium Nitrate, Ethyl Carbamate |
This table summarizes a general synthetic pathway for ammonium dinitramide from ethyl carbamate.
Strategic Chemical Design in Modified Carbamate Systems
Development of Chemically-Controlled Release Systems
The carbamate linkage is a versatile tool in the design of chemically-controlled release systems, particularly in the field of drug delivery. Carbamate-based prodrugs are designed to release an active therapeutic agent under specific physiological conditions. The stability of the carbamate bond can be tailored by modifying the substituents on the nitrogen and oxygen atoms, allowing for controlled release.
Self-immolative spacers incorporating carbamate groups are a key component of many advanced drug delivery systems. These spacers are designed to undergo a cascade of reactions, triggered by a specific stimulus (e.g., an enzyme or a change in pH), leading to the cleavage of the carbamate bond and the release of the drug molecule.
Recent research has focused on engineering these spacers to achieve faster and more efficient drug release. For example, a pyrrolidine-carbamate self-immolative spacer with a tertiary amine handle has been shown to significantly accelerate the cyclization and subsequent release of hydroxyl-containing drugs compared to previous designs. The rate of drug release from these systems is a critical factor in their therapeutic efficacy.
The table below compares the half-life of carbamate cleavage for different self-immolative spacers, demonstrating the impact of structural modifications on the release rate.
| Spacer System | Drug | Half-life of Carbamate Cleavage (t₁/₂) |
| Ethylenediamine-carbamate (Sp1) | Resiquimod | > 8 hours (traces of drug released) |
| Pyrrolidine-carbamate (Sp2) | Resiquimod | 40 hours |
| Pyrrolidine-carbamate with tertiary amine (Sp3) | Resiquimod | 7.6 hours |
Data adapted from studies on self-immolative spacers for drug release, highlighting the enhanced performance of the engineered Sp3 system.
Modulation of Chemical Stability for Targeted Applications
The chemical stability of N-nitrocarbamates, a class of energetic materials, is a critical parameter that dictates their suitability for various applications in advanced organic synthesis and materials science. While specific research on this compound is limited, the principles governing its stability can be inferred from studies on analogous compounds, such as ethyl N,N-dinitrocarbamate and other N-nitrocarbamate derivatives. The ability to modulate the stability of these compounds is key to their safe handling, storage, and performance in targeted applications, including as energetic plasticizers and in the synthesis of specialized polymers.
The stability of N-nitrocarbamates is intrinsically linked to the electronic and steric environment of the N-nitro group. The presence of electron-withdrawing groups, such as an additional nitro group in dinitrocarbamates, can significantly influence the C-N and N-N bond strengths, thereby affecting the thermal and chemical stability of the molecule. For instance, ethyl N,N-dinitrocarbamate is noted to be sensitive to aqueous acidic and basic conditions, leading to decomposition. This reactivity underscores the importance of controlling the chemical environment to maintain the compound's integrity.
Thermal Decomposition and its Control:
The thermal decomposition of carbamates is a key area of study for their application in materials science, particularly for energetic materials where controlled decomposition is desired. The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, for example, proceeds via a unimolecular elimination reaction in the gas phase to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net The decomposition of N-nitrocarbamates is expected to be more energetic due to the presence of the nitro group.
For targeted applications, modulating the thermal stability is crucial. This can be achieved through several strategies:
Molecular Structure Modification: The introduction of different substituents on the ethyl group or the carbamate nitrogen can alter the molecule's electronic properties and steric hindrance, thereby influencing its decomposition pathway and temperature.
Use of Stabilizers: In formulations for energetic materials, stabilizers are often incorporated to prevent premature decomposition. These stabilizers can scavenge reactive species that initiate decomposition, thus enhancing the shelf life and safety of the material.
Formulation with Polymeric Binders: Incorporating N-nitrocarbamates into a polymer matrix, such as in the synthesis of glycidyl (B131873) ethyl N-nitrocarbamate polymer, can enhance thermal stability. uni-muenchen.de The polymer matrix can encapsulate the energetic compound, providing a physical barrier that can slow down the propagation of thermal decomposition.
Applications in Materials Science:
The ability to tune the decomposition of N-nitrocarbamates also opens up possibilities in the synthesis of novel materials. The controlled release of reactive species during decomposition can be harnessed to initiate polymerization or to create porous materials with specific architectures.
Interactive Data Table: Properties of Related N-Nitrocarbamates
The following table summarizes key properties of compounds structurally related to this compound, providing insights into the expected characteristics of this class of materials.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Decomposition Characteristics | Potential Applications |
| Ethyl N,N-dinitrocarbamate | C₃H₅N₃O₆ | 179.09 | Two nitro groups on the carbamate nitrogen | Decomposes in aqueous acidic/basic conditions. | Intermediate in synthesis, energetic material component |
| Glycidyl ethyl N-nitrocarbamate polymer | (C₅H₈N₂O₄)n | Varies | N-nitrocarbamate moiety in a polymer backbone | Enhanced thermal stability due to polymer matrix. uni-muenchen.de | Energetic binder in propellants |
| Ethyl N-methyl-N-phenylcarbamate | C₁₀H₁₃NO₂ | 179.22 | Phenyl and methyl groups on the carbamate nitrogen | Decomposes in the gas phase at 329-380°C. researchgate.net | Model compound for thermal decomposition studies |
Derivatization and Selective Functionalization Strategies
Chemoselective Modifications at the Ethyl Moiety
The ethyl group within the carbamate (B1207046) ester linkage of ethyl ethyl(nitro)carbamate presents a key site for chemoselective modifications. These transformations primarily involve reactions typical of esters, such as hydrolysis and transesterification, allowing for the introduction of different functional groups or the complete removal of the ethyl ester group.
Hydrolysis:
Under basic conditions, such as with sodium hydroxide (B78521), the ester functionality can be hydrolyzed to yield the corresponding carboxylate salt. Subsequent acidification would produce ethyl(nitro)carbamic acid. This reaction proceeds to completion and is a common strategy for cleaving esters. libretexts.org Acid-catalyzed hydrolysis is also possible, establishing a reversible equilibrium with the parent carbamate. libretexts.org
Transesterification:
The ethyl group can be exchanged with other alkyl or aryl groups through transesterification. This reaction is often catalyzed by acids, bases, or organometallic compounds like titanium(IV) alkoxides, which have shown efficacy in the transesterification of primary carbamates. acs.orgnih.gov This allows for the synthesis of a library of N-ethyl-N-nitrocarbamates with varying ester groups, potentially modulating the compound's biological activity or physical properties. For instance, reacting this compound with a higher boiling point alcohol in the presence of a suitable catalyst would yield a new carbamate ester.
Reduction:
While less common for carbamates compared to simple esters, the ester group can potentially be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce esters to primary alcohols. libretexts.org In the case of this compound, this would lead to the formation of two alcohol products. However, the presence of the reactive N-nitro group would likely complicate this reaction, potentially leading to a mixture of products.
Table 1: Examples of Chemoselective Modifications at the Ethyl Moiety
| Reaction Type | Reagents and Conditions | Product |
|---|
Controlled Functionalization of the N-Nitro(so) Group
The N-nitro group is a highly reactive functional group that can be selectively transformed into other nitrogen-containing moieties, such as nitroso or amino groups. These transformations are pivotal for altering the electronic properties and potential biological activity of the molecule.
Reduction to N-Nitroso Compound:
The selective reduction of the N-nitro group to an N-nitroso group is a key transformation. Various reducing agents can be employed for the reduction of nitro compounds. wikipedia.org For instance, treatment with specific reducing agents under controlled conditions can yield ethyl ethyl(nitroso)carbamate. The synthesis of N-nitroso compounds from secondary amines using reagents like tert-butyl nitrite (B80452) under mild, acid-free conditions has been demonstrated, highlighting the feasibility of accessing the nitroso functionality. rsc.org
Reduction to Hydrazine (B178648) Derivative:
Further reduction of the N-nitro or N-nitroso group can lead to the formation of the corresponding hydrazine derivative. The reduction of aromatic nitro compounds to hydrazines using zinc metal has been reported. wikipedia.org Applying similar conditions to this compound could potentially yield ethyl ethylhydrazinocarbamate.
Denitration:
Complete removal of the nitro group (denitration) would result in the parent carbamate, ethyl ethylcarbamate. This transformation would likely require strong reducing conditions.
Oxidation of N-Nitrosoaryl Carbamates:
In related compounds, such as N-(C-nitrosoaryl)carbamates, oxidation with nitric acid has been shown to yield the corresponding nitro derivatives. epa.govresearchgate.net This suggests that the N-nitro group in this compound is relatively stable under certain oxidative conditions.
Table 2: Examples of Controlled Functionalization of the N-Nitro Group
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Partial Reduction | Mild reducing agent (e.g., specific metal hydrides) | Ethyl ethyl(nitroso)carbamate |
| Full Reduction | Strong reducing agent (e.g., Zn, acid) | Ethyl ethylhydrazinocarbamate |
| Denitration | Harsh reducing conditions | Ethyl ethylcarbamate |
Derivatization for Enhanced Analytical Detectability and Specificity
For the purpose of quantitative analysis, particularly in complex matrices, this compound can be derivatized to enhance its detectability and improve its chromatographic behavior. These strategies often target the functional groups of the molecule to introduce moieties that are more amenable to specific analytical techniques like gas chromatography-mass spectrometry (GC-MS) or fluorescence spectroscopy.
Derivatization for GC-MS Analysis:
Direct analysis of nitro compounds by GC can be challenging due to their thermal instability. youtube.com Therefore, derivatization is often employed. One common approach is the reduction of the nitro group followed by derivatization of the resulting amine.
Silylation: After reduction of the nitro group to an amino group, the resulting secondary amine can be derivatized with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. youtube.com
Acylation: The secondary amine can also be acylated using reagents like pentafluorobenzoyl chloride or heptafluorobutyric anhydride (B1165640) to introduce a fluorinated acyl group, which enhances detectability by electron capture detection (ECD) or mass spectrometry.
Denitrosation-Derivatization: For the corresponding N-nitroso derivative, a common method involves denitrosation with reagents like hydrobromic acid, followed by derivatization of the resulting secondary amine with a sulfonylating agent like p-toluenesulfonyl chloride. researchgate.net
Fluorescent Labeling:
To enable highly sensitive detection by fluorescence-based methods, a fluorescent tag can be introduced into the molecule. This can be achieved by reacting a derivative of this compound with a fluorescent labeling reagent. For instance, after reduction of the nitro group to an amine, the resulting amine could be reacted with a fluorogenic probe. Fluorescent probes have been developed for the detection of carbamate pesticides, which often work by the carbamate reacting with the probe to release a fluorescent molecule. nih.govresearchgate.net A similar strategy could be adapted for this compound derivatives. For example, cyanine-based carbamate probes have been developed that show a significant fluorescence turn-on upon cleavage of the carbamate group. nih.gov
Table 3: Derivatization Strategies for Enhanced Analytical Detection
| Analytical Technique | Derivatization Strategy | Derivatizing Agent Example | Resulting Derivative |
|---|---|---|---|
| GC-MS | Reduction of NO₂ to NH₂, followed by silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-ethyl-N-(trimethylsilyl)ethylcarbamate |
| GC-MS/ECD | Reduction of NO₂ to NH₂, followed by acylation | Heptafluorobutyric anhydride (HFBA) | N-(heptafluorobutyryl)-N-ethylethylcarbamate |
| Fluorescence Detection | Reduction of NO₂ to NH₂, followed by fluorescent labeling | Dansyl chloride | Dansyl-labeled ethyl ethylcarbamate |
Future Research Directions and Emerging Opportunities
Greener Pastures for N-Nitro(so)carbamate Synthesis
The development of sustainable and green chemistry approaches for the synthesis of N-nitro(so)carbamates is a critical area of future research. Traditional methods often involve harsh reagents and generate significant waste. A key focus will be the replacement of toxic solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions. rsc.org One promising avenue is the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent for secondary amines under solvent-free conditions, which offers a broad substrate scope and an easy isolation procedure. rsc.orgrsc.org Another green approach involves utilizing carbon dioxide (CO2) as a sustainable C1 building block. Given that CO2 is a readily available and non-toxic greenhouse gas, its use in synthesizing carbamates through photocatalysis and visible-light-mediated reactions is an area of growing interest. researchgate.net
Catalyzing Efficiency: The Quest for Novel Catalytic Systems
The exploration of novel catalytic systems is paramount for achieving efficient N-nitro(so)carbamate formation. Research is moving towards metal-free and acid-free conditions to enhance the sustainability of these reactions. rsc.org For instance, the use of tert-butyl nitrite has been shown to be effective without the need for metal or acid catalysts. rsc.org Additionally, the catalytic role of carbonyl compounds in the N-nitrosation of secondary amines has been demonstrated, which could open up new avenues for catalyst design. nih.gov The development of catalysts that can facilitate the reductive carbonylation of aromatic nitro compounds is another area of interest for carbamate (B1207046) synthesis. nih.gov Furthermore, p-nitrosophenols and related compounds have been found to catalyze the N-nitrosation of certain amines, suggesting a potential for new catalytic pathways. capes.gov.br
A Closer Look: Real-time Monitoring of N-Nitro(so)carbamate Transformations
Advanced spectroscopic and imaging techniques are set to revolutionize the real-time monitoring of N-nitro(so)carbamate transformations. Techniques like UV/Vis, Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy provide molecular-level information and can be used for online monitoring of reaction kinetics and product formation. mdpi.com Ultrafast 2D NMR spectroscopy is another powerful tool that allows for the acquisition of detailed structural information in real-time, enabling the in-situ tracking of transient intermediates. nih.gov These process analytical technologies (PAT) are crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring the safety and reproducibility of N-nitro(so)carbamate synthesis. mdpi.comnih.gov
The Future is Automated: Flow Chemistry and Synthesis Platforms
The integration of N-nitro(so)carbamate chemistry with flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. ewadirect.comrsc.org Flow chemistry, by its nature, allows for better control over reaction parameters, enhanced heat dissipation for exothermic reactions, and the ability to handle hazardous reagents more safely. ewadirect.com This is particularly relevant for nitration reactions, which are often highly exothermic. ewadirect.com Automated flow platforms can perform reactions, optimize conditions using statistical algorithms, and analyze products in real-time, significantly accelerating the discovery and development of new synthetic methodologies. rsc.orgsoci.org A flow electrochemical method for the N-nitrosation of secondary amines has already been developed, demonstrating a milder and more straightforward approach that avoids harsh chemicals. researchgate.net
Designing from the Ground Up: Computational Approaches to N-Nitro(so)carbamate Analogues
Computational design will play an increasingly important role in the development of N-nitro(so)carbamate analogues with tailored reactivity and properties. Quantum chemical computations can be used to elucidate reaction mechanisms and predict the reactivity of different substrates. nih.gov For example, Density Functional Theory (DFT) calculations have been employed to understand the formation pathway of N-nitrosamines. researchgate.net By modeling the electronic and structural properties of different analogues, researchers can rationally design molecules with specific characteristics for various applications. This in silico approach can significantly reduce the experimental effort required for the discovery of new and improved N-nitro(so)carbamates.
Beyond the Bench: New Applications in Specialty Chemicals and Materials
The discovery of new applications for N-nitro(so)carbamates in specialty chemicals and advanced materials science is a burgeoning field of research. The unique chemical properties imparted by the nitro and carbamate groups make these compounds interesting candidates for various applications. smolecule.com Carbamate moieties are found in numerous biologically active compounds and are used in the pharmaceutical industry. researchgate.netnih.gov There is also potential for their use in the development of new materials, where the nitro group can influence electrical properties. smolecule.com Furthermore, nitroso compounds are important building blocks in organic chemistry and materials science, with applications in the synthesis of a wide range of products. rsc.org Research into the synthesis of semicarbazides and thiosemicarbazides, which can be derived from carbamates, has shown their potential in anticancer and antioxidant applications. acs.org
Interactive Data Table: Properties of Related Carbamates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl (3-nitrophenyl)carbamate | C9H10N2O4 | 210.19 | 6275-72-5 |
| Ethyl N-[2-(4-nitrophenoxy)ethyl]carbamate | C11H14N2O5 | 254.24 | Not Available |
| Ethyl carbamate | C3H7NO2 | 89.09 | 51-79-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
